1,3-Dihydro-4-methyl-2H-imidazol-2-one
Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including 1,3-Dihydro-4-methyl-2H-imidazol-2-one, often involves one-pot synthesis methods that efficiently create complex molecules from simpler precursors. For instance, a one-pot synthesis method reported involves the cycloannulation of 1,3-diketones with α-substituted methylamines and sodium nitrite, leading to trisubstituted imidazoles. This method demonstrates the versatility and efficiency of synthesizing imidazole derivatives under mild conditions (Yugandar et al., 2016).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including 1,3-Dihydro-4-methyl-2H-imidazol-2-one, is characterized by the presence of an imidazole ring, which influences their chemical reactivity and physical properties. The tautomeric nature of these compounds, as well as their regioselectivity in chemical reactions, is a subject of interest in structural analysis. Studies involving X-ray diffraction have provided detailed insights into the molecular structure of related imidazole derivatives, shedding light on their bonding and spatial configuration (Rodriguez et al., 1995).
Chemical Reactions and Properties
Imidazole derivatives participate in a wide range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, due to the electron-rich nature of the imidazole ring. These reactions are pivotal in the synthesis of complex organic compounds and pharmaceuticals. For instance, the synthesis of imidazo[1,2-a]pyridines via iodo-hemiaminal intermediates exemplifies the innovative approaches to constructing imidazole-containing molecules with potential biological activity (Lee & Park, 2015).
Physical Properties Analysis
The physical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties are influenced by the molecular structure of the imidazole ring and the nature of substituents attached to it. Research focusing on the solvatochromism and hydrogen-bonding interactions of imidazopyrazinone derivatives highlights the significant impact of molecular structure on the physical properties of these compounds (Nakai et al., 2003).
Scientific Research Applications
Antioxidant and Cardiotonic Properties
Research has highlighted the antioxidant properties of 1,3-Dihydro-4-methyl-2H-imidazol-2-one and its derivatives. Specifically, this compound, along with others in its class, has shown potential in exhibiting pronounced cardiotonic activity, which could be beneficial in treating conditions like congestive heart failure. The synthesis of these derivatives and their biological activities, including antioxidant and cardiotonic effects, have been extensively reviewed, demonstrating their potential in pharmaceutical applications (S. I. Zav’yalov et al., 2004).
Synthesis and Evaluation in Cardiotonic Agents
Another study focused on the synthesis of 4-aroyl-1,3-dihydro-2H-imidazol-2-ones, revealing that these compounds, particularly those with 4-methoxy or 4-methylthiobenzoyl substitutions, demonstrated significant inotropic potency in cardiac applications. This research underscores the potential of 1,3-Dihydro-4-methyl-2H-imidazol-2-one derivatives in developing new treatments for heart conditions (R. A. Schnettler et al., 1982).
Ultrasound Irradiation in Synthesis
The compound's relevance extends to organic synthesis, where it's used in the preparation of medicinally important compounds. For instance, di-n-butyl ammonium chlorosulfonate ionic liquids have been employed as efficient and recyclable catalysts for synthesizing medicinally significant derivatives under solvent-free ultrasound irradiation, showcasing the compound's utility in green chemistry and synthesis methodologies (M. Reddy et al., 2016).
Corrosion Inhibition
Moreover, 1,3-Dihydro-4-methyl-2H-imidazol-2-one derivatives have been investigated as corrosion inhibitors, highlighting their potential in industrial applications to protect metals from corrosive environments. This aspect broadens the scope of the compound's applicability beyond biomedicine to materials science and engineering (Lei Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-methyl-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-5-4(7)6-3/h2H,1H3,(H2,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCSCIFLXNFLCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152337 | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
CAS RN |
1192-34-3 | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1192-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1192-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Dihydro-4-methyl-2H-imidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dihydro-4-methyl-2H-imidazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.411 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.